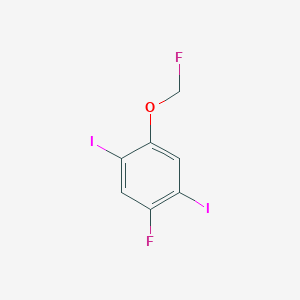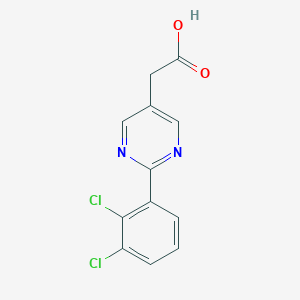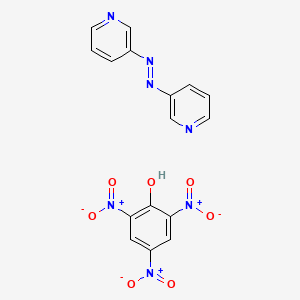
1-Ethyl-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-phenoxybenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an ethyl group at the first position and a phenoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenoxybenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the phenol to form the desired product.
Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl bromide in the presence of a strong base such as sodium hydroxide (NaOH). The phenoxide ion formed in situ reacts with the ethyl bromide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization of reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. This reaction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring. Common reagents include nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Nitro, bromo, and sulfonic acid derivatives
Scientific Research Applications
1-Ethyl-2-phenoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research into the biological activity of this compound and its derivatives has shown potential applications in drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds for the development of new pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-ethyl-2-phenoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the ethyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
1-Ethyl-2-phenoxybenzene can be compared with other similar compounds, such as:
1-Methyl-2-phenoxybenzene: This compound has a methyl group instead of an ethyl group. The difference in alkyl chain length can affect the compound’s reactivity and physical properties.
2-Phenoxyethanol: This compound has a hydroxyl group instead of an ethyl group. The presence of the hydroxyl group can significantly alter the compound’s chemical behavior and applications.
2-Phenoxytoluene: Similar to this compound, but with a tolyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
54852-74-3 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-ethyl-2-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h3-11H,2H2,1H3 |
InChI Key |
OZULZIWPUGFZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


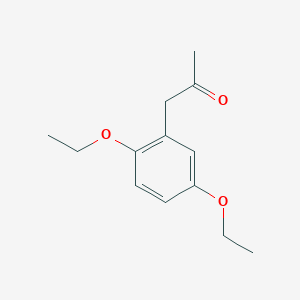
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
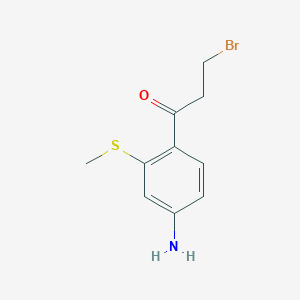

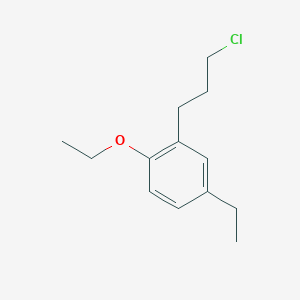
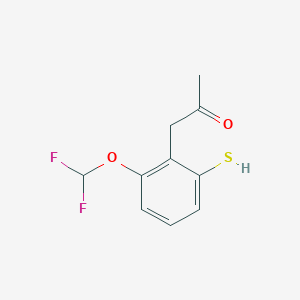
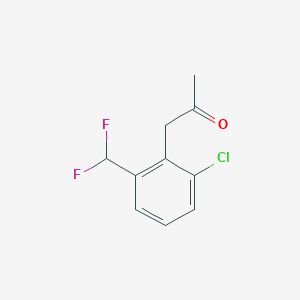

![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
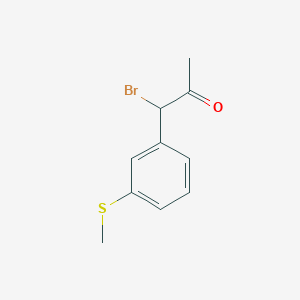
![N-[5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B14059665.png)
